10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC14522385
InChI: InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H
SMILES:
Molecular Formula: C18H20ClN3O
Molecular Weight: 329.8 g/mol

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride

CAS No.:

Cat. No.: VC14522385

Molecular Formula: C18H20ClN3O

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride -

Molecular Formula C18H20ClN3O
Molecular Weight 329.8 g/mol
IUPAC Name 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Standard InChI InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H
Standard InChI Key POKFYJWUPWZYQV-UHFFFAOYSA-N
Canonical SMILES CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl

Chemical Identity and Structural Analysis

Molecular Characteristics

The compound is a hydrochloride salt with the molecular formula C₁₈H₂₀ClN₃O and a molecular weight of 329.8 g/mol. Its IUPAC name reflects a fused pyridoindole core substituted with methyl and imidazole-methyl groups. Key structural features include:

  • A pyrido[1,2-a]indol-6-one bicyclic system.

  • A 10-methyl group on the indole moiety.

  • A 7-[(5-methyl-1H-imidazol-4-yl)methyl] side chain.

  • A hydrochloride counterion enhancing solubility.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O
Molecular Weight329.8 g/mol
IUPAC Name10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride
Canonical SMILESCC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl
InChI KeyPOKFYJWUPWZYQV-UHFFFAOYSA-N

The imidazole and indole moieties are pharmacologically significant, as these structures are prevalent in bioactive molecules targeting neurotransmitter receptors .

Synthesis and Radiolabeling

Synthetic Pathways

The synthesis of this compound involves a Mannich reaction followed by hydrogenolysis. In a pivotal study, the carbon-14-labeled derivative was synthesized from 10-demethyl precursor 8 in three steps :

  • Mannich Reaction: Reaction of precursor 8 with [¹⁴C]paraformaldehyde and dimethylamine hydrochloride yielded the intermediate 20 ([¹⁴C]-10-dimethylaminomethyl compound).

  • Hydrogenolysis: Catalytic hydrogenation of 20 using palladium on carbon and ammonium formate removed the dimethylaminomethyl group.

  • Salt Formation: Recrystallization with (+)-di-p-toluoyl-D-tartaric acid produced the radiolabeled hydrochloride salt with 99.4% radiochemical purity and >97% enantiomeric excess .

This method highlights the compound’s stereochemical complexity and the precision required for isotopic labeling in metabolic studies.

Pharmacological Profile

Receptor Antagonism

The compound (designated FK1052 in research) is a potent dual antagonist of 5-HT₃ and 5-HT₄ receptors . Serotonin receptors are critical in emesis regulation, with 5-HT₃ antagonists like ondansetron widely used for chemotherapy-induced nausea. FK1052’s unique dual activity may broaden its antiemetic efficacy .

Mechanism of Action

  • 5-HT₃ Antagonism: Blocks serotonin binding in the gut and central nervous system, inhibiting vagal nerve activation .

  • 5-HT₄ Antagonism: Modulates gastrointestinal motility, potentially addressing delayed-phase emesis .

Preclinical Research Findings

Antiemetic Efficacy

Studies in Suncus murinus (house musk shrew) and ferrets evaluated FK1052 against emesis triggers:

ModelEmetic TriggerFK1052 DoseEfficacy (% Reduction)Comparator (Granisetron)
Suncus murinusCisplatin (18 mg/kg)100 µg/kg (oral)100%Not tested
FerretsCisplatin (10 mg/kg)3.2 mg/kg (i.v.)85% (acute)80% (acute)
FerretsCopper sulfate3.2 mg/kg (i.v.)60%No effect

Key findings:

  • Cisplatin-induced emesis: FK1052 matched granisetron in acute phase (85% vs. 80% reduction) and showed efficacy in delayed phase with repeated dosing .

  • Motion sickness: Unlike scopolamine, FK1052 had no effect, suggesting 5-HT₃/5-HT₄ pathways are less critical in motion sickness .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator